molecular formula C13H17Cl2NO2 B2787151 2-chloro-N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)acetamide CAS No. 26486-33-9

2-chloro-N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)acetamide

Cat. No.: B2787151
CAS No.: 26486-33-9
M. Wt: 290.18
InChI Key: IBPKCWXVLZLETN-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)acetamide is a chloro-substituted acetamide derivative featuring a multi-substituted benzyl group. Its structure includes:

  • Benzyl backbone: A benzene ring substituted with chloro (3-position), hydroxyl (6-position), isopropyl (5-position), and methyl (2-position) groups.
  • Acetamide moiety: A 2-chloroacetamide group (-NH-C(O)-CH₂Cl) attached to the benzyl nitrogen.

Properties

IUPAC Name

2-chloro-N-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2/c1-7(2)9-4-11(15)8(3)10(13(9)18)6-16-12(17)5-14/h4,7,18H,5-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKCWXVLZLETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1CNC(=O)CCl)O)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)acetamide is a synthetic compound with the molecular formula C13H17Cl2NO2 and a molecular weight of 290.18 g/mol. It is characterized by its unique structure, which includes multiple functional groups that contribute to its biological activity. This compound is primarily utilized in research settings for its potential therapeutic applications.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of various derivatives of similar compounds, indicating that modifications to the chemical structure can significantly enhance biological activity. For instance, compounds with structural similarities to this compound have demonstrated potent activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, suggesting strong antimicrobial properties .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymatic pathways or disrupt cellular processes in target organisms. For example, compounds with similar structures have been shown to interfere with bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have indicated that while this compound exhibits significant antimicrobial activity, it also presents a favorable selectivity profile, minimizing toxicity to human cells. This selectivity is crucial for developing therapeutic agents that target pathogens without adversely affecting host cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of several acetamide derivatives, including those structurally related to this compound. The study found that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this chemical class .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation effectively at micromolar concentrations while demonstrating low toxicity towards normal cells, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Summary

PropertyValue
Molecular FormulaC13H17Cl2NO2
Molecular Weight290.18 g/mol
Antimicrobial MIC (against S. aureus)0.22 - 0.25 μg/mL
Cytotoxicity (IC50 in cancer cells)Micromolar range
SelectivityHigh (low toxicity to human cells)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog 1: 2-Chloro-N-(2-Methyl-3H-Benzimidazol-5-Yl)Acetamide (CAS: 626207-53-2)

Molecular Formula : C₁₀H₁₀ClN₃O | Molar Mass : 223.66 g/mol .

Structural Differences:
Feature Target Compound Benzimidazole Analog
Aromatic Core Benzene ring with 4 substituents (Cl, OH, isopropyl, methyl) Benzimidazole heterocycle (bicyclic structure with two N atoms)
Key Functional Groups 2-Chloroacetamide, hydroxyl, isopropyl, methyl 2-Chloroacetamide, methyl group on benzimidazole
Hydrogen Bonding Capacity High (due to -OH group) Moderate (amide NH and benzimidazole NH)
Physicochemical Properties:
  • Solubility: The hydroxyl group in the target compound likely enhances polar solvent solubility (e.g., water, ethanol) compared to the benzimidazole analog, which lacks -OH but has a heterocyclic NH group .
Hazard Profile:
  • Target Compound : Hazards unspecified, but multiple chloro groups may suggest environmental or toxicological concerns.
  • Benzimidazole Analog : Classified as an irritant (Xi hazard symbol) .

Structural Analog 2: 3-[2-(4-Morpholinyl)-2-Oxoethoxy]Benzoic Acid (Ref: 10-F607394)

Molecular Formula: Not explicitly provided, but inferred as C₁₃H₁₅NO₅ (morpholine + benzoic acid + oxoethoxy groups) .

Structural Differences:
Feature Target Compound Benzoic Acid Analog
Core Structure Acetamide-linked benzyl group Benzoic acid with morpholine-containing ether
Functional Groups Chloro, hydroxyl, isopropyl, methyl Carboxylic acid, morpholine, oxoethoxy
Key Comparisons:
  • Reactivity : The target compound’s chloroacetamide group may undergo nucleophilic substitution, while the benzoic acid analog’s carboxyl group could participate in acid-base reactions or esterification .
  • Biological Activity : The morpholine group in the analog is often used to enhance solubility or target enzymes (e.g., kinase inhibitors), whereas the target’s hydroxyl group may favor hydrogen bonding in biological systems .

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